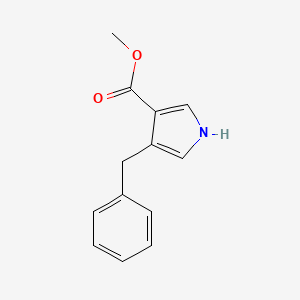
4-benzyl-1H-pyrrole-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-benzyl-1H-pyrrole-3-carboxylate (MBPC) is a chemical compound of the pyrrole family. It is a colorless, odorless, and crystalline solid. MBPC is a synthetic compound that has been studied for its potential applications in various scientific fields such as drug discovery, synthetic biology, and biochemistry. MBPC has been found to be a useful reagent in organic synthesis. It is also used as a catalyst in many chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 4-benzyl-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is thought to interact with the active sites of enzymes, preventing them from catalyzing their normal reactions. This inhibition of enzyme activity can lead to the inhibition of various biochemical pathways, such as those involved in the synthesis of proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate are not fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. In particular, it has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. In addition, methyl 4-benzyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-benzyl-1H-pyrrole-3-carboxylate in laboratory experiments include its high yield and its ability to act as a catalyst in many chemical reactions. It is also relatively easy to synthesize and can be obtained in a pure form. The main limitation of methyl 4-benzyl-1H-pyrrole-3-carboxylate is that it is not well understood and its mechanism of action is still being studied.
Orientations Futures
The future directions for the study of methyl 4-benzyl-1H-pyrrole-3-carboxylate include further investigation of its mechanism of action and potential applications in drug discovery and synthetic biology. Additionally, further research could be conducted to explore its potential use in the development of novel therapeutic agents. In addition, further research could be conducted to identify potential adverse effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate and to evaluate its safety and efficacy in animal models. Finally, further research could be conducted to investigate the potential use of methyl 4-benzyl-1H-pyrrole-3-carboxylate in the treatment of various diseases.
Méthodes De Synthèse
Methyl 4-benzyl-1H-pyrrole-3-carboxylate is synthesized from the reaction of 4-benzylpyrrole and methyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is generally conducted at room temperature. The reaction yields methyl 4-benzyl-1H-pyrrole-3-carboxylate in high yields and can be completed in a few hours.
Applications De Recherche Scientifique
Précurseur pour la formation de dimères
“4-benzyl-1H-pyrrole-3-carboxylate de méthyle” pourrait être utilisé comme précurseur pour la formation de dimères. Les molécules sont assemblées en dimères centrosymétriques via de fortes liaisons hydrogène N–H…O. Les dimères sont rassemblés en chaînes via des interactions intermoléculaires C–H…π .
Synthèse de catalyseurs
Ce composé pourrait être utilisé dans la synthèse de catalyseurs, en particulier de mésoporphyrines libres de type hème, qui sont utilisées dans les réactions d'oxydation . Des études antérieures ont montré que les métallocomplexes de manganèse correspondants présentaient une activité exceptionnelle en tant que catalyseurs d'époxydation .
Chimie médicinale
Les sous-unités pyrrole, telles que “this compound”, ont des applications diverses dans les composés à activité thérapeutique. Ils sont utilisés dans la production de fongicides, d'antibiotiques, d'anti-inflammatoires, de médicaments hypocholestérolémiants et d'agents antitumoraux .
Intermédiaire de synthèse chimique organique
“this compound” est utilisé comme intermédiaire de synthèse chimique organique . Cela signifie qu'il peut être utilisé dans la production d'une large gamme d'autres composés chimiques.
Synthèse de pyrazolo[3,4-b]pyridines
“this compound” pourrait potentiellement être utilisé dans la synthèse de pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques présentant deux formes tautomères possibles : les isomères 1H- et 2H- . Ces composés ont suscité l'intérêt des chimistes médicinaux en raison de leur grande similitude avec les bases puriques adénine et guanine .
Synthèse de biomolécules
Les pyrroles sont des biomolécules importantes qui jouent un rôle important dans le métabolisme humain et sont également des synthons préférés en chimie macromoléculaire . Par conséquent, “this compound” pourrait être utilisé dans la synthèse de ces biomolécules.
Propriétés
IUPAC Name |
methyl 4-benzyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYNQUULCLJVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)
![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)


![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)
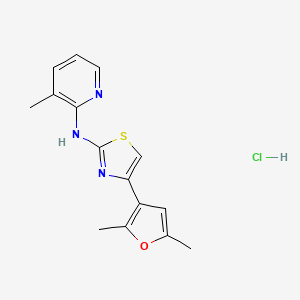
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)
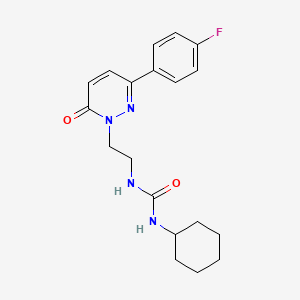
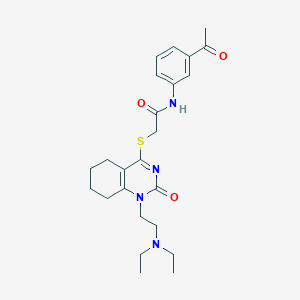
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
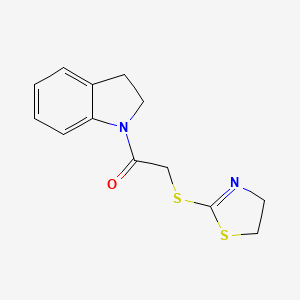
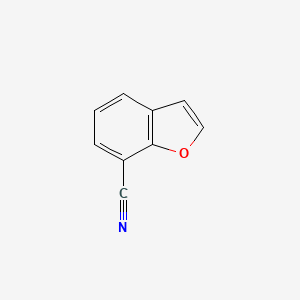
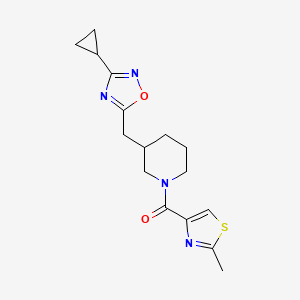
![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)